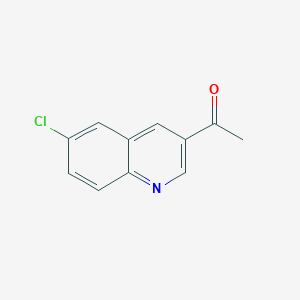
1-(6-Chloroquinolin-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Chloroquinolin-3-yl)ethanone is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and materials science. This compound is characterized by the presence of a chloro group at the 6th position of the quinoline ring and an ethanone group at the 1st position.
Méthodes De Préparation
The synthesis of 1-(6-Chloroquinolin-3-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one with 2-chloro-3-(chloromethyl)quinolines in the presence of silver nanoparticles in DMSO solution under reflux conditions . This reaction leads to the formation of 1-{1-[2-chloroquinolin-3-yl)methoxy]-6-chloro-4-phenylquinolin-3-yl}ethanones. The use of silver nanoparticles as a catalyst enhances the reaction rate and selectivity.
Analyse Des Réactions Chimiques
1-(6-Chloroquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The chloro group at the 6th position can be substituted with other nucleophiles such as amines or thiols.
Alkylation: The compound can undergo O-alkylation reactions in the presence of electrophiles and metal catalysts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(6-Chloroquinolin-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of 1-(6-Chloroquinolin-3-yl)ethanone involves its interaction with various molecular targets. For instance, quinoline derivatives are known to inhibit mammalian topoisomerase II, an enzyme involved in DNA replication and repair . This inhibition can lead to the disruption of DNA synthesis and cell division, contributing to the compound’s anticancer properties. Additionally, the compound’s antimicrobial activity is attributed to its ability to interfere with bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death .
Comparaison Avec Des Composés Similaires
1-(6-Chloroquinolin-3-yl)ethanone can be compared with other quinoline derivatives such as:
2-Chloroquinoline-3-carbaldehyde: This compound has a similar quinoline structure but with different functional groups, leading to distinct chemical and biological properties.
3-Chloro-4-(2-chloroquinolin-3-yl)-1-(substitutedphenyl)azetidin-2-one: This derivative exhibits potent antimicrobial activity compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanone group, which imparts distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C11H8ClNO |
|---|---|
Poids moléculaire |
205.64 g/mol |
Nom IUPAC |
1-(6-chloroquinolin-3-yl)ethanone |
InChI |
InChI=1S/C11H8ClNO/c1-7(14)9-4-8-5-10(12)2-3-11(8)13-6-9/h2-6H,1H3 |
Clé InChI |
XTLBSUNMBJYXSG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CN=C2C=CC(=CC2=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















